methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzoate ester group, a thiadiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiadiazole derivative with N-methylmethylsulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Acetylation: The resulting compound is then acetylated using acetic anhydride to form the acetamido group.
Esterification: Finally, the benzoate ester is formed by reacting the intermediate compound with methyl benzoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the sulfonamide group.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted benzoate esters with different nucleophilic groups.
Scientific Research Applications
Methyl 4-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiadiazole ring and sulfonamide group play crucial roles in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(methylamino)benzoate: A simpler analog with a similar benzoate ester group but lacking the thiadiazole and sulfonamide groups.
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde: Contains a benzoate ester group and an amino group but differs in its overall structure and functional groups.
Uniqueness
Methyl 4-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is unique due to its combination of a thiadiazole ring, sulfonamide group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
methyl 4-[[5-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S3/c1-19(27(3,22)23)8-12(20)16-14-17-18-15(26-14)25-9-10-4-6-11(7-5-10)13(21)24-2/h4-7H,8-9H2,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPISXBYFOQNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.